2-(4-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
CAS No.: 1005293-90-2
Cat. No.: VC5281091
Molecular Formula: C22H22N2O5S2
Molecular Weight: 458.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005293-90-2 |
|---|---|
| Molecular Formula | C22H22N2O5S2 |
| Molecular Weight | 458.55 |
| IUPAC Name | 2-(4-methoxyphenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
| Standard InChI | InChI=1S/C22H22N2O5S2/c1-28-18-7-9-19(10-8-18)29-15-21(25)23-17-6-11-20-16(14-17)4-2-12-24(20)31(26,27)22-5-3-13-30-22/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,23,25) |
| Standard InChI Key | RYXMPCSQGFFYSX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Introduction
2-(4-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H22N2O4S2, indicating a composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is primarily used for research purposes and is not intended for human or animal use.
Synthesis Overview
The synthesis of 2-(4-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multi-step organic reactions. Specific synthetic routes for this exact compound may not be extensively documented, but related compounds often utilize methods involving methoxyphenol derivatives, thiophene sulfonyl chlorides, and tetrahydroquinoline intermediates.
Reaction Conditions
-
Reagents: Methoxyphenol derivatives, thiophene sulfonyl chlorides, and tetrahydroquinoline intermediates.
-
Conditions: Controlled temperatures and solvents that facilitate the desired transformations while minimizing side reactions.
Analytical Techniques
-
NMR Spectroscopy: Used for monitoring reaction progress and purity.
-
HPLC: Essential for assessing the purity of the compound.
Compound Details
| Property | Description |
|---|---|
| Molecular Formula | C22H22N2O4S2 |
| Molecular Weight | Approximately 442.55 g/mol |
| CAS Number | 898429-73-7 |
| Class | Acetamide, Tetrahydroquinoline, Thiophene Sulfonyl Derivative |
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1. Formation of Tetrahydroquinoline Intermediate | Tetrahydroquinoline precursors | Controlled temperature, appropriate solvent |
| 2. Introduction of Thiophene Sulfonyl Group | Thiophene sulfonyl chloride | Inert atmosphere, controlled temperature |
| 3. Coupling with Methoxyphenoxy Group | Methoxyphenol derivatives | Specific catalysts, controlled conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume